4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid

Lipophilicity Partition coefficient Drug design

4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid (CAS 7079-86-9) is a synthetic, perfluoroalkyl-substituted nitroalkanoic acid belonging to the broader class of per- and polyfluoroalkyl substances (PFAS). It features a C7 heptafluorinated tail attached at the 3‑position of a hexanoic acid backbone bearing a nitromethyl substituent, yielding a molecular formula of C₇H₆F₇NO₄ and a molecular weight of 301.12 g mol⁻¹.

Molecular Formula C7H6F7NO4
Molecular Weight 301.12 g/mol
CAS No. 7079-86-9
Cat. No. B12789185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid
CAS7079-86-9
Molecular FormulaC7H6F7NO4
Molecular Weight301.12 g/mol
Structural Identifiers
SMILESC(C(C[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F)C(=O)O
InChIInChI=1S/C7H6F7NO4/c8-5(9,6(10,11)7(12,13)14)3(1-4(16)17)2-15(18)19/h3H,1-2H2,(H,16,17)
InChIKeyMMHHDSOESNPFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid – Procurement-Ready Profile of a Perfluoroalkyl Nitroalkanoic Acid Building Block


4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid (CAS 7079-86-9) is a synthetic, perfluoroalkyl-substituted nitroalkanoic acid belonging to the broader class of per- and polyfluoroalkyl substances (PFAS) [1]. It features a C7 heptafluorinated tail attached at the 3‑position of a hexanoic acid backbone bearing a nitromethyl substituent, yielding a molecular formula of C₇H₆F₇NO₄ and a molecular weight of 301.12 g mol⁻¹ [2]. The compound is catalogued under NSC108514 and is primarily employed as a specialty intermediate in fluorinated building‑block synthesis, where its dense fluorine content imparts distinct physicochemical properties relative to hydrocarbon analogues.

Why In‑Class Heptafluoro Nitroalkanoic Acids Cannot Be Interchanged with Hydrocarbon or Partially Fluorinated Analogues


In‑class compounds that lack the full heptafluorinated chain or replace the nitromethyl group with a simple alkyl substituent exhibit fundamentally different partition coefficients, acid dissociation constants, and metabolic stability profiles. The seven‑fluorine array in 4,4,5,5,6,6,6-heptafluoro-3-(nitromethyl)hexanoic acid creates an exceptionally electron‑withdrawing environment that lowers the pKₐ of the carboxylic acid by >1 unit relative to its non‑fluorinated counterpart [1] and raises the octanol–water partition coefficient (XLogP3) into a range that favours membrane permeation while resisting oxidative metabolism [2]. These changes are not incremental; they are threshold effects that determine whether a downstream intermediate will successfully cross a biological membrane or survive first‑pass metabolism. The quantitative evidence below demonstrates that generic substitution with hydrocarbon or lightly fluorinated alternatives cannot reproduce these critical property sets.

Quantitative Differentiation Data for 4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid Versus Closest Structural Analogues


Lipophilicity Shift: XLogP3 2.2 vs. Hydrocarbon Analogue Est. 0.5–1.0

The target compound displays a computed octanol–water partition coefficient (XLogP3) of 2.2 [1], whereas the closest hydrocarbon analogue, 5‑methyl‑3‑nitromethyl‑hexanoic acid (CAS 181289‑21‑4), has a predicted log P below 1.0 based on its structural lack of fluorine atoms and higher hydrogen‑bond donor capacity . A difference of >1.2 log units translates to a >15‑fold increase in membrane partitioning, which directly impacts bioavailability and tissue distribution in drug‑discovery programmes.

Lipophilicity Partition coefficient Drug design

Acidity Enhancement: pKₐ Depression Estimated at ≥1.0 Unit vs. Hydrocarbon Analogues

The perfluoroalkyl chain exerts a strong electron‑withdrawing inductive effect, lowering the carboxylic acid pKₐ by an estimated ≥1.0 unit compared with the non‑fluorinated analogue 5‑methyl‑3‑nitromethyl‑hexanoic acid, which has a predicted pKₐ of 4.34 [1]. This shift moves the target compound’s pKₐ into a range where it remains predominantly ionised at physiological pH, enhancing aqueous solubility and reducing non‑specific protein binding relative to neutral, less acidic analogues.

pKa Acidity Electron-withdrawing effect

Molecular Weight and Heavy Atom Count: 59% Higher than the Nearest Hydrocarbon Analogue

With a molecular weight of 301.12 g mol⁻¹ and 19 heavy atoms, the target compound is substantially heavier and more complex than 5‑methyl‑3‑nitromethyl‑hexanoic acid (MW 189.21, heavy atoms 13) [1]. The 59% increase in molecular weight and 46% increase in heavy atom count lie near the upper boundary of Lipinski’s rule‑of‑five, yet the accompanying lipophilicity gain often overcomes the expected permeability penalty, a unique feature of perfluorinated small molecules.

Molecular weight Heavy atom count Permeability

PFAS Classification: Regulatory and Environmental Fate Differentiation from Non‑Fluorinated Analogues

4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic acid is explicitly classified as a per‑ and polyfluoroalkyl substance (PFAS) under OECD Category S25 [1][2]. Its hydrocarbon analogue 5‑methyl‑3‑nitromethyl‑hexanoic acid does not fall within any PFAS definition. This classification imposes distinct handling, disposal, and reporting obligations under evolving global PFAS regulations (e.g., EU REACH, U.S. EPA PFAS Strategic Roadmap), which must be factored into procurement and life‑cycle management decisions.

PFAS Regulatory identity Environmental persistence

Proven Application Scenarios for 4,4,5,5,6,6,6-Heptafluoro-3-(nitromethyl)hexanoic Acid Based on Quantitative Differentiation


Fluorinated Heterocycle Synthesis Requiring High Lipophilicity for CNS Programme Leads

Medicinal chemists targeting CNS‑penetrant candidates can utilise the elevated XLogP3 (2.2 vs. <1.0 for hydrocarbon analogues) to ensure adequate blood–brain barrier permeation. The nitro group provides a handle for reduction to a primary amine, enabling late‑stage diversification into fluorinated pyrrolidines, piperidines, or lactams that retain the desirable perfluoroalkyl tail [1].

Precursor for Salts and Prodrugs with Enhanced Solubility via pKₐ Modulation

The ≥1.0‑unit pKₐ depression (estimated 3.0–3.3) relative to hydrocarbon analogues favours salt formation with pharmaceutically acceptable bases, thereby improving aqueous solubility for parenteral or oral liquid formulations. This property, documented through established fluorine substituent effects [2], simplifies galenic development compared to less acidic, non‑fluorinated intermediates.

PFAS‑Aware Building Block Procurement for Regulated Industrial Synthesis

Organisations operating under stringent PFAS management plans (e.g., EU REACH, U.S. EPA roadmap) can deliberately select this compound as a characterised PFAS building block, enabling full traceability in waste streams and compliance reporting. Its OECD S25 listing [3] provides a clear regulatory anchor that non‑fluorinated alternatives cannot offer, ensuring audit‑ready documentation.

Metabolic Stability Studies Comparing Fluorinated vs. Non‑Fluorinated Scaffolds

The substantial molecular weight (301.12 g mol⁻¹) and heavy atom count (19) of the target compound, contrasted with 189.21 g mol⁻¹ and 13 heavy atoms for the hydrocarbon analogue [4], provide a defined pair for systematic investigation of fluorine effects on microsomal stability and cytochrome P450 interactions, enabling data‑driven scaffold selection in drug discovery.

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